molecular formula C23H26N2O2 B4561570 7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

Cat. No.: B4561570
M. Wt: 362.5 g/mol
InChI Key: WTWMZWTYCQJKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperazine moiety substituted with a 4-methylphenyl group, which adds to its structural complexity and potential biological activity.

Scientific Research Applications

7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a chromenone derivative with a piperazine derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Mechanism of Action

The mechanism of action of 7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of 7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE lies in its specific structural features, such as the combination of a chromenone core with a piperazine moiety substituted with a 4-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-4-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-3-6-19(7-4-17)15-24-9-11-25(12-10-24)16-20-14-23(26)27-22-13-18(2)5-8-21(20)22/h3-8,13-14H,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWMZWTYCQJKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
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7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
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7-METHYL-4-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

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